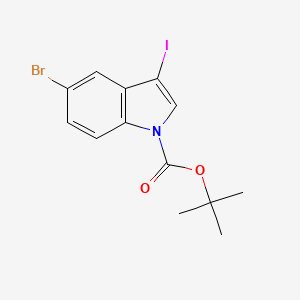

tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate

描述

Historical Context and Development

The development of this compound emerged from the broader historical progression of indole chemistry, which has its roots in the late 19th century discoveries of indole-containing natural products. The systematic exploration of halogenated indole derivatives gained momentum during the mid-20th century as researchers recognized the enhanced reactivity and synthetic utility that halogen substituents could impart to the indole nucleus. The specific development of dihalogenated indoles like this compound represents a more recent advancement, driven by the need for selectively functionalized building blocks capable of undergoing sequential transformations.

The evolution of protecting group chemistry, particularly the widespread adoption of tert-butoxycarbonyl (Boc) protection for indole nitrogen atoms, provided the foundation for creating stable, isolable intermediates that could withstand various reaction conditions. This protecting group strategy proved essential for the successful synthesis and manipulation of highly functionalized indole derivatives. The combination of halogenation techniques with protecting group chemistry enabled chemists to access previously challenging molecular architectures with unprecedented selectivity and efficiency.

Research into halogenated indoles accelerated significantly in the 1990s and 2000s, coinciding with advances in palladium-catalyzed cross-coupling methodologies. The recognition that different halogens exhibit distinct reactivity profiles in metal-catalyzed reactions led to the strategic design of compounds bearing multiple halogen substituents. This approach allows for sequential coupling reactions, where the more reactive iodine atom can be selectively transformed while preserving the bromine substituent for subsequent manipulations.

Significance in Heterocyclic Chemistry

This compound occupies a position of exceptional importance within heterocyclic chemistry due to its unique combination of structural features and reactivity patterns. The indole core structure itself represents one of the most significant heterocyclic frameworks in organic chemistry, appearing in numerous natural products, pharmaceuticals, and functional materials. The strategic placement of halogen substituents at the 3- and 5-positions creates a molecule with orthogonal reactivity sites that can be exploited for complex synthetic sequences.

The compound's significance extends beyond its utility as a synthetic intermediate, as it serves as a model system for understanding the electronic effects of multiple halogen substituents on indole reactivity. Research has demonstrated that the presence of electron-withdrawing halogens significantly modifies the electronic distribution within the indole ring system, affecting both nucleophilic and electrophilic reactivity patterns. These electronic perturbations have profound implications for the compound's behavior in various chemical transformations and its potential biological activities.

Contemporary heterocyclic chemistry increasingly emphasizes the development of versatile building blocks that can rapidly access molecular diversity through efficient synthetic transformations. This compound exemplifies this philosophy, offering multiple reactive sites that can be selectively manipulated to generate libraries of structurally related compounds. This capability has proven particularly valuable in medicinal chemistry applications, where rapid structure-activity relationship studies require access to diverse molecular scaffolds.

The compound's role in advancing our understanding of halogen bonding interactions has also contributed to its significance in heterocyclic chemistry. The presence of both bromine and iodine substituents provides opportunities to investigate non-covalent interactions that influence molecular recognition, crystal packing, and catalytic processes. These studies have broader implications for the design of functional materials and supramolecular assemblies.

Position within Halogenated Indole Chemistry

Within the expansive field of halogenated indole chemistry, this compound represents a sophisticated example of strategic halogen placement designed to maximize synthetic utility. The compound belongs to a growing class of polyhalogenated indoles that have emerged as powerful synthetic intermediates for accessing complex molecular architectures. The specific combination of bromine and iodine substituents at the 5- and 3-positions respectively creates a unique reactivity profile that distinguishes this compound from related halogenated derivatives.

Research in halogenated indole chemistry has revealed that the position and nature of halogen substituents profoundly influence both electronic properties and reactivity patterns. Studies on various halogenated indole derivatives have demonstrated that 3-halogenated indoles exhibit enhanced reactivity toward nucleophilic substitution reactions compared to their 2-halogenated counterparts. The presence of an additional halogen at the 5-position in this compound further modifies these reactivity patterns, creating opportunities for sequential transformations that leverage the differential reactivity of bromine and iodine.

The development of enzymatic halogenation methods has provided new perspectives on the synthesis and utility of halogenated indoles. Recent research has shown that flavin-dependent halogenases can selectively introduce halogen substituents into indole substrates with high regioselectivity and efficiency. These biocatalytic approaches offer environmentally friendly alternatives to traditional chemical halogenation methods and have expanded the scope of accessible halogenated indole derivatives.

Table 1: Comparative Reactivity of Halogenated Indole Derivatives

| Compound | Halogen Position | Relative Reactivity in Cross-Coupling | Preferred Reaction Conditions |

|---|---|---|---|

| 3-Bromoindole | 3 | Moderate | Pd(PPh₃)₄, K₂CO₃, DME, 80°C |

| 3-Iodoindole | 3 | High | Pd(dppf)Cl₂, K₂CO₃, DME, 80°C |

| 5-Bromoindole | 5 | Low-Moderate | Pd(dppf)Cl₂, Cs₂CO₃, DMF, 100°C |

| This compound | 3,5 | Sequential High/Moderate | Pd(dppf)Cl₂, K₂CO₃, DME, 80°C |

Overview of Structure-Property Relationships

The molecular structure of this compound exhibits several key features that directly influence its chemical and physical properties. The compound's molecular formula C₁₃H₁₃BrINO₂ corresponds to a molecular weight of 422.06 g/mol, with the substantial contribution from the halogen substituents significantly affecting its density and crystalline properties. The presence of both bromine and iodine atoms creates a molecule with enhanced polarizability and modified electronic distribution compared to the parent indole structure.

The tert-butyl carboxylate protecting group serves multiple functions beyond simple nitrogen protection. This bulky substituent influences the compound's solubility profile, making it more soluble in organic solvents while reducing its water solubility. The steric bulk of the tert-butyl group also affects the compound's conformational preferences and can influence the accessibility of reaction sites during chemical transformations. The carboxylate functionality provides an additional site for potential hydrogen bonding interactions and can serve as a coordination site for metal complexes.

Table 2: Physical and Chemical Properties

The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of the halogen substituents and the carboxylate group. These substituents decrease the electron density of the indole ring system, making it less reactive toward electrophilic substitution reactions while enhancing its susceptibility to nucleophilic attack. This electronic modification also affects the compound's spectroscopic properties, with characteristic shifts observed in nuclear magnetic resonance and ultraviolet-visible absorption spectra.

The crystalline structure and packing arrangements of halogenated indole derivatives have been shown to be influenced by halogen-halogen interactions and halogen bonding with other functional groups. These non-covalent interactions contribute to the compound's thermal stability and can influence its reactivity in solid-state reactions. Understanding these structure-property relationships is crucial for optimizing reaction conditions and predicting the behavior of related compounds.

Relevance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on the development of sustainable and efficient synthetic methodologies, and this compound has emerged as a valuable tool in these endeavors. The compound's dual halogen substitution pattern enables cascade reactions and one-pot synthetic sequences that minimize waste generation and improve overall efficiency. Recent studies have demonstrated the utility of this compound in multicomponent reactions that can rapidly construct complex molecular architectures from simple starting materials.

The growing interest in diversity-oriented synthesis has highlighted the importance of versatile building blocks like this compound that can access multiple structural motifs through different reaction pathways. This approach is particularly valuable in drug discovery programs, where the ability to rapidly generate and evaluate structural variants can accelerate the identification of lead compounds. The compound's compatibility with various coupling reactions makes it an ideal substrate for parallel synthesis approaches.

Research into novel catalytic methodologies has extensively utilized halogenated indole derivatives as test substrates for evaluating reaction scope and selectivity. Recent developments in photoredox catalysis, electrochemical synthesis, and biocatalysis have all benefited from the availability of well-characterized substrates like this compound. These studies have not only advanced our understanding of catalytic mechanisms but have also revealed new synthetic applications for halogenated indole derivatives.

The compound's relevance extends to materials science applications, where halogenated indole derivatives have found use as building blocks for organic electronic materials and fluorescent probes. The unique electronic properties imparted by the halogen substituents can be exploited to tune the optical and electronic characteristics of the resulting materials. This has led to applications in organic light-emitting diodes, organic photovoltaics, and fluorescent sensors.

属性

IUPAC Name |

tert-butyl 5-bromo-3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFJOLCLHJYCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590135 | |

| Record name | tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-72-3 | |

| Record name | tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate is a halogenated indole derivative with the molecular formula C13H13BrINO2 and molecular weight 422.06 g/mol. The compound features bromine and iodine substituents at the 5- and 3-positions of the indole ring, respectively, and a tert-butyl ester protecting group on the nitrogen atom of the indole core. The selective introduction of these halogens and the protection of the indole nitrogen are key synthetic challenges due to the reactivity and regioselectivity required.

Preparation Methods

General Synthetic Strategy

The preparation typically follows a sequence:

- Step 1: Protection of the indole nitrogen by tert-butyl carbamate (Boc) group introduction to form tert-butyl indole-1-carboxylate.

- Step 2: Regioselective halogenation to introduce bromine and iodine at the 5- and 3-positions, respectively.

This approach ensures the indole nitrogen is protected to prevent side reactions during halogenation and allows for regioselective functionalization of the aromatic ring.

Protection of Indole Nitrogen (Boc Protection)

The indole nitrogen is protected using tert-butyl chloroformate under basic or catalytic conditions, typically in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine), in solvents like tetrahydrofuran (THF) or dichloromethane (DCM). This step yields tert-butyl indole-1-carboxylate as a stable intermediate.

Regioselective Halogenation

Iodination at the 3-Position

- The 3-iodo substitution is commonly achieved using N-iodosuccinimide (NIS) as the iodine source.

- The reaction is often catalyzed or promoted by Lewis acids such as boron trifluoride etherate (BF3·Et2O) or trifluoromethanesulfonic acid (TfOH).

- Typical conditions involve stirring the Boc-protected indole with NIS and BF3·Et2O in dichloromethane at room temperature for several hours (e.g., 4 h).

- This method provides high regioselectivity for the 3-position due to the electron-rich nature of the indole ring and the directing effect of the Boc group.

Bromination at the 5-Position

- Bromination is achieved using N-bromosuccinimide (NBS) or elemental bromine.

- The reaction is conducted under mild conditions to avoid over-bromination or side reactions.

- The 5-position is selectively brominated due to the directing effects of the Boc group and the existing iodine substituent at the 3-position.

- Solvents such as dichloromethane or acetonitrile are commonly used, with reaction temperatures ranging from 0 °C to room temperature.

One-Pot or Sequential Halogenation

Some protocols report sequential halogenation where the Boc-protected indole is first iodinated at the 3-position, purified, and then brominated at the 5-position. Alternatively, one-pot procedures have been explored but require careful control of reagent stoichiometry and reaction conditions to avoid cross-reactivity and ensure regioselectivity.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | tert-Butyl chloroformate, base, THF/DCM | 80-90 | Standard protection of indole N-H |

| 3-Iodination | NIS, BF3·Et2O, DCM, r.t., 4 h | 60-78 | High regioselectivity at C-3 |

| 5-Bromination | NBS or Br2, DCM, 0 °C to r.t. | 65-85 | Selective bromination at C-5 |

| Overall (sequential steps) | Purification by column chromatography | 50-65 | Isolated pure this compound |

Detailed Research Findings

Regioselectivity and Mechanistic Insights

- The Boc group on the nitrogen atom increases electron density on the indole ring, influencing electrophilic substitution patterns.

- Iodination with NIS in the presence of BF3·Et2O proceeds via electrophilic aromatic substitution, favoring the 3-position due to resonance stabilization of the intermediate.

- Bromination at the 5-position is directed by the electronic effects of the Boc group and the iodine substituent, which deactivate other positions.

- Acidic or Lewis acid additives enhance the electrophilicity of halogenating agents, improving yields and selectivity.

Purification and Characterization

- Products are purified by silica gel column chromatography using eluents such as ethyl acetate/petroleum ether mixtures.

- Characterization includes melting point determination, NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

- X-ray crystallography has been used to confirm the substitution pattern and Boc protection in related indole derivatives.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Outcome/Notes |

|---|---|---|

| Nitrogen Protection | tert-Butyl chloroformate, base, THF/DCM | Efficient Boc protection, 80-90% yield |

| Iodination (3-position) | NIS + BF3·Et2O, DCM, r.t., 4 h | Regioselective iodination, 60-78% yield |

| Bromination (5-position) | NBS or Br2, DCM, 0 °C to r.t. | Selective bromination, 65-85% yield |

| Purification | Column chromatography | High purity product |

| Characterization | NMR, MS, IR, X-ray | Confirmed structure and substitution |

化学反应分析

Substitution Reactions

The bromine and iodine atoms at positions 5 and 3 of the indole ring undergo nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed reactions.

Bromine-Specific Substitution

The bromine atom exhibits higher reactivity toward palladium-catalyzed cross-couplings compared to iodine due to its lower steric hindrance and electronic effects. For example:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (2 mol%) in THF/K₂CO₃ at 80°C, yielding 5-aryl-3-iodoindole derivatives .

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, THF, 80°C | 5-Phenyl-3-iodoindole derivative | 78 |

Iodine-Specific Substitution

The iodine atom participates in Ullmann-type couplings. For instance:

-

Copper-Mediated Arylation : Reacts with aryl iodides using CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C to form 3-aryl-5-bromoindoles .

Coupling Reactions

The compound serves as a dual-electrophilic substrate in sequential couplings.

Sequential Suzuki-Suzuki Coupling

-

First Coupling : Bromine reacts with aryl boronic acid under Pd catalysis.

-

Second Coupling : Iodine undergoes a second Suzuki coupling with another boronic acid.

This strategy enables the synthesis of asymmetrically diarylated indoles .

| Step | Reagent | Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-MeC₆H₄B(OH)₂ | Pd(OAc)₂, SPhos, K₂CO₃ | 5-(4-Methylphenyl)-3-iodo | 72 |

| 2 | 3-ClC₆H₄B(OH)₂ | Same as above | 3-(3-Chlorophenyl)-5-(4-MePh) | 65 |

Ester Hydrolysis

The tert-butyl carboxylate group is cleaved under acidic conditions:

Reductive Dehalogenation

Selective removal of halogens is achievable:

-

Bromine Removal : Zn dust in AcOH/H₂O (3:1) at 60°C → 3-iodoindole derivative (88% yield) .

-

Iodine Removal : Pd/C under H₂ (1 atm) → 5-bromoindole (not preferred due to competing reductions) .

Comparative Reactivity of Halogens

The iodine atom shows higher reactivity in Sonogashira couplings, while bromine is more reactive in Suzuki reactions:

| Reaction Type | Halogen Position | Preferred Catalyst | Example Product |

|---|---|---|---|

| Suzuki-Miyaura | C5 (Br) | Pd(PPh₃)₄ | 5-Aryl-3-iodoindole |

| Sonogashira | C3 (I) | PdCl₂(PPh₃)₂, CuI | 3-Alkynyl-5-bromoindole |

Stability and Handling

科学研究应用

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Employed in catalytic reactions to study the effects of different substituents on reaction mechanisms.

Biology and Medicine:

Drug Development: Potential use in the development of new drugs due to its unique substitution pattern, which may exhibit biological activity.

Biological Probes: Utilized as a probe in biochemical studies to investigate enzyme interactions and cellular processes.

Industry:

Material Science: Application in the development of new materials with specific electronic or optical properties.

Agriculture: Potential use in the synthesis of agrochemicals for crop protection and growth regulation.

作用机制

The mechanism of action of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The tert-butyl ester group may also play a role in enhancing the compound’s stability and bioavailability.

相似化合物的比较

Chemical Identity :

- IUPAC Name : tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate

- Molecular Formula: C₁₃H₁₃BrINO₂

- Molecular Weight : 422.07 g/mol

- CAS Number : 870717-93-4

- Purity : ≥95% (as per commercial specifications) .

Structural Features :

This compound is a halogenated indole derivative with a tert-butyl carbamate group at position 1, bromine at position 5, and iodine at position 2. The electron-withdrawing halogens and bulky tert-butyl group influence its reactivity, making it a versatile intermediate in pharmaceutical and materials chemistry.

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The table below highlights critical structural differences among tert-butyl indole derivatives:

Key Observations :

- Halogen vs. Carboxylate : The presence of iodine at position 3 in the target compound enhances its utility in metal-catalyzed reactions compared to carboxylate-substituted analogs (e.g., tert-butyl 5-bromo-1H-indole-3-carboxylate) .

- Methoxy vs. Iodo : tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate lacks the bromine at position 5, reducing its versatility in sequential substitution reactions .

- Thiophene vs.

Comparison with Analogues :

Critical Notes:

- Base Selection : NaH (in THF) is preferred for deprotonating indole NH, while DMAP acts as a catalyst in milder conditions .

- Purification : Derivatives like tert-butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate are often used without purification, unlike the target compound, which requires chromatography .

Physicochemical and Spectroscopic Properties

Recommendations for Future Research :

- Investigate its utility in photoredox catalysis, leveraging the iodine atom for radical generation.

生物活性

Tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique halogen substituents and a tert-butyl ester group. This compound has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment, enzyme inhibition, and cellular signaling modulation. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A tert-butyl group providing lipophilicity.

- A bromo group at the 5-position and an iodo group at the 3-position of the indole ring, which are crucial for its biological interactions.

Target Interactions

This compound interacts with various biological targets, primarily enzymes involved in cell signaling pathways. It has been shown to inhibit specific kinases, which are pivotal in regulating cell proliferation and apoptosis.

Biochemical Pathways

The compound influences several biochemical pathways:

- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Signaling Modulation : Alters signaling cascades that control gene expression and metabolic processes.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good solubility and stability under physiological conditions. However, it may undergo degradation when exposed to certain environmental factors, affecting its efficacy over time.

Anticancer Activity

This compound has demonstrated significant anticancer properties:

- In vitro Studies : In laboratory settings, it has shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent cytotoxicity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 10 | Cytotoxic |

| HepG2 | 8 | Cytotoxic |

| SH-SY5Y | >20 | Minimal effect |

Enzyme Inhibition

The compound acts as an inhibitor of specific kinases involved in cancer progression:

- Glycogen Synthase Kinase 3 (GSK-3) : It has been reported to inhibit GSK-3 activity, which plays a role in various cellular processes including metabolism and cell survival .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties:

- In animal models, it has been shown to reduce inflammation markers and improve outcomes in models of inflammatory diseases .

Study on Cancer Cell Lines

A study evaluated the effects of this compound on different cancer cell lines. The results indicated that:

- The compound effectively reduced cell viability in a dose-dependent manner.

In Vivo Studies

In vivo studies using murine models demonstrated that administration of this compound led to significant tumor reduction compared to controls. The study highlighted its potential as a therapeutic agent against solid tumors .

常见问题

Q. What are the common synthetic routes for tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate?

The synthesis typically involves sequential halogenation and protection steps. For example:

- Bromination : Starting from indole derivatives, bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions .

- Iodination : Direct iodination at the 3-position often employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) .

- Protection : The indole NH group is protected using tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) .

Key Consideration : Monitor reaction progress via TLC or LC-MS to avoid over-halogenation or deprotection.

Q. How is the purity and identity of this compound verified?

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for purification .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine and iodine substituents cause distinct deshielding) .

- HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₂BrINO₂: 420.9056) .

- Elemental Analysis : Verify halogen content (Br, I) via combustion analysis .

Advanced Research Questions

Q. How can this compound serve as a precursor in drug discovery?

- Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) : The indole scaffold is a key building block. For example, coupling the 3-iodo position with alkyne-bearing pharmacophores via Sonogashira cross-coupling enables anti-HIV activity optimization .

- Targeted Functionalization : The bromine and iodine substituents allow site-specific Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups .

Methodological Note : Screen coupling catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to maximize yield .

Q. How to address contradictions in reported halogenation yields?

Discrepancies often arise from:

- Solvent Effects : Polar solvents (DMF) favor iodination but may promote side reactions with Boc-protected amines .

- Temperature Control : Exothermic halogenation requires cooling (-20°C to 0°C) to suppress polyhalogenation .

Resolution Strategy : Optimize via Design of Experiments (DoE), varying solvent, temperature, and stoichiometry .

Q. What safety protocols are critical given incomplete toxicological data?

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact, as acute toxicity data are unavailable .

- Waste Disposal : Treat halogenated waste as hazardous. Incinerate at >1,000°C with alkaline scrubbers to neutralize HBr/HI emissions .

- Ecological Risk : Assume persistence and bioaccumulation potential due to aromatic halogens. Conduct in silico assessments (e.g., EPI Suite) to guide disposal .

Methodological Challenges and Solutions

Q. How to optimize Boc-deprotection without degrading the indole core?

- Acid Sensitivity : Use mild conditions (e.g., TFA/DCM, 0°C, 1 hr) to cleave the Boc group while preserving iodine and bromine bonds .

- Alternative Methods : Enzymatic deprotection (e.g., lipases) may reduce side reactions but requires pH and solvent compatibility testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。